トムセン・フリーデンライヒ抗原

説明

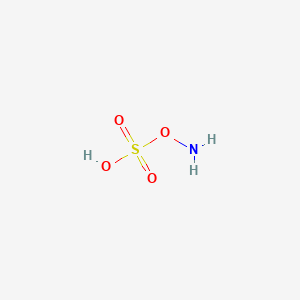

The Thomsen-Friedenreich antigen (TF antigen) is a tumor-associated disaccharide structure, expressed in over 90% of carcinomas. It plays a role in the adhesive properties of tumor cells involved in metastasis. The expression and potential of TF antigen as a target for cancer therapy have been widely studied, indicating its significance in cancer diagnosis and potential treatment strategies (Almogren et al., 2012).

Synthesis Analysis

Chemoenzymatic synthesis approaches have been developed for the TF antigen, highlighting efficient methods to create mono- and di-fluorinated TF antigens and their derivatives. These methodologies underline the flexibility and efficiency of producing TF antigen for research and therapeutic purposes (Yan et al., 2013).

Molecular Structure Analysis

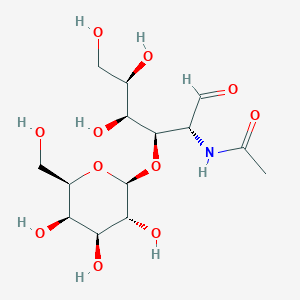

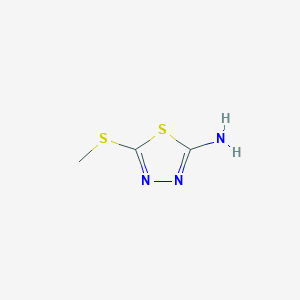

The TF antigen, consisting of the disaccharide galactose-β1,3-N-acetylgalactosamine attached to serine or threonine residues of proteins, has been the focus of structural analyses to understand its role in cancer development, progression, and metastasis. Advanced methods allow the detection and imaging of TF antigen disaccharides with high sensitivity and selectivity, contributing to our understanding of its molecular structure and significance in cancer biology (Li et al., 2014).

Chemical Reactions and Properties

The synthesis of gold nanoparticles bearing the TF disaccharide illustrates the chemical versatility of TF antigen in forming stable, multivalent platforms for potential therapeutic applications. This research demonstrates the antigen's chemical reactivity and its potential in developing novel cancer treatments (Svarovsky et al., 2005).

Physical Properties Analysis

The occurrence of the TF antigen on gut bacteria and its structural confirmation through immunochemical analysis and mass spectrometry highlights its physical properties. Such studies provide insights into the antigen's natural presence and implications for cancer immunosurveillance and vaccine development (Henderson et al., 2011).

Chemical Properties Analysis

Investigations into glycoconjugates comprising N-acyl-modified TF antigens aim to overcome the low immunogenicity of the TF antigen for anticancer vaccine development. These studies underscore the antigen's chemical properties and their manipulation to enhance immunogenicity and therapeutic potential (Sun et al., 2016).

科学的研究の応用

がん研究

TF抗原は、ほとんどのヒトがん細胞の種類の表面に提示されています . ガラクトース結合ガラクトシンのガラクトース結合ガラクトシンとの相互作用により、腫瘍細胞の凝集が起こり、上皮組織のがん転移とT細胞のアポトーシスを促進します . これにより、がん研究の重要なターゲットとなります。

抗がんワクチンの開発

TF抗原は、抗がんワクチンの開発のための重要なターゲットです . しかし、TF抗原の免疫原性が低いことが課題です。 これを克服するために、研究者は、TF抗原とトムセン・ヌーボー(Tn)抗原の両方を免疫学的に関連する多糖A1(PS A1)に導入した、二価のコンジュゲート設計を採用しました .

腫瘍胎児性抗原

TF抗原は、腫瘍胎児性抗原として作用し、正常な成人の組織では発現が低いが、過形成または悪性では胎児の発現レベルまで増加します . これは、汎癌マーカーとみなされています .

ガラクトシンとの相互作用

TF二糖は、内因性のガラクトシド結合ガラクトシンの潜在的なリガンドであるため、TFと内因性のガラクトシンメンバーとの同様の相互作用が起こりやすいです . これらの相互作用は、腫瘍細胞の増殖速度に影響を与える可能性があります .

マイクロサテライト不安定性高状態のマーカー

胃がんでは、TF抗原の発現とマイクロサテライト不安定性高(MSI-high)状態との間に強い関連性が見られました . これは、TF抗原が胃がんにおけるMSI-high状態の単一で特異的かつ感度の高いマーカーであることを示唆しています

作用機序

Target of Action

The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .

Mode of Action

The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Biochemical Pathways

The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .

Result of Action

The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .

Action Environment

The expression and action of the Thomsen-Friedenreich antigen are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy

特性

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)